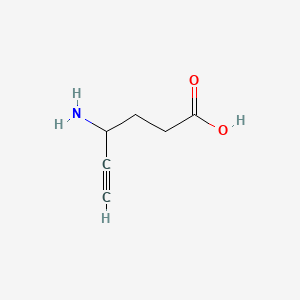

gamma-Acetylenic gaba

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of gamma-Acetylenic gaba involves several synthetic routes. One common method includes the reaction of a 2-vinylcyclopropane-1,1-dicarboxylic acid derivative with ammonia gas in an inert polar solvent at temperatures ranging from 25 to 150°C for about 4 to 24 hours . Another method involves the use of pyrrolidone derivatives, which are reacted under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

gamma-Acetylenic gaba undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

Applications De Recherche Scientifique

Anticonvulsant Properties

Research indicates that continuous administration of gamma-acetylenic GABA can significantly reduce or completely stop seizures induced by amygdala overstimulation in animal models. This suggests its potential as an anticonvulsant agent .

Treatment of Tardive Dyskinesia

A notable application of this compound is in the treatment of tardive dyskinesia, a movement disorder often resulting from long-term use of antipsychotic medications. Clinical studies have shown that patients receiving higher doses of this compound experienced a significant reduction in tardive dyskinesia symptoms. This effect is particularly pronounced in patients on higher neuroleptic doses, indicating a possible interaction between GABA and dopamine systems .

Modulation of Growth Hormone Secretion

In studies involving rats, administration of this compound has been associated with decreased plasma levels of growth hormone (GH). This effect highlights its potential role in modulating endocrine functions alongside its neuropharmacological effects .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of gamma-Acetylenic gaba involves the irreversible inhibition of gamma-aminobutyric acid transaminase. This enzyme is responsible for converting gamma-aminobutyric acid to L-glutamate. By inhibiting this enzyme, this compound prevents the conversion, leading to elevated levels of gamma-aminobutyric acid in the brain . This increase in gamma-aminobutyric acid levels is associated with its anticonvulsant and neuroprotective effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gamma-aminobutyric acid: A naturally occurring neurotransmitter that also modulates gamma-aminobutyric acid levels in the brain.

Vigabatrin: Another gamma-aminobutyric acid transaminase inhibitor used in the treatment of epilepsy.

Gabapentin: A gamma-aminobutyric acid analog used to treat neuropathic pain and epilepsy.

Uniqueness

gamma-Acetylenic gaba is unique due to its potent and irreversible inhibition of gamma-aminobutyric acid transaminase, which distinguishes it from other gamma-aminobutyric acid analogs and inhibitors. Its ability to undergo click chemistry reactions also adds to its versatility and utility in various research applications .

Propriétés

Numéro CAS |

57659-38-8 |

|---|---|

Formule moléculaire |

C6H9NO2 |

Poids moléculaire |

127.14 g/mol |

Nom IUPAC |

4-aminohex-5-ynoic acid |

InChI |

InChI=1S/C6H9NO2/c1-2-5(7)3-4-6(8)9/h1,5H,3-4,7H2,(H,8,9) |

Clé InChI |

BJNIHWSOVCDBHS-UHFFFAOYSA-N |

SMILES |

C#CC(CCC(=O)O)N |

SMILES canonique |

C#CC(CCC(=O)O)N |

Pictogrammes |

Irritant |

Synonymes |

4-amino-5-hexynoic acid 4-aminohexynoate gamma-acetylenic GABA gamma-acetylenic-GABA RMI 71645 RMI-71645 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.